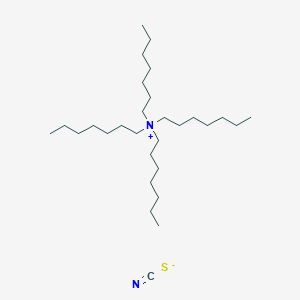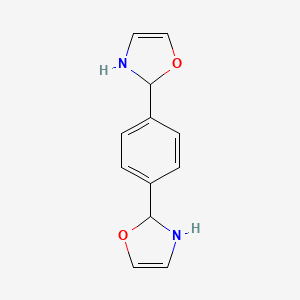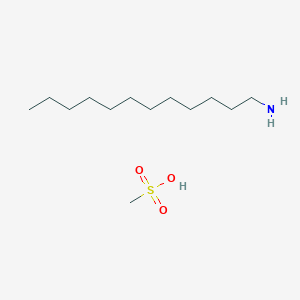
5-Benzylidene-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzylidene-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrolone family. This compound is characterized by a five-membered lactam ring with a benzylidene substituent at the 5-position and methyl groups at the 3 and 4 positions. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves the condensation of appropriate aldehydes and ketones followed by cyclization. One common method is the Knoevenagel condensation between benzaldehyde and 3,4-dimethyl-2-pyrrolidinone, followed by cyclization under acidic or basic conditions . The reaction conditions often involve the use of catalysts such as piperidine or pyridine to facilitate the condensation and cyclization processes.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors and scalable reaction conditions. The use of microwave-assisted synthesis and high-throughput screening of reaction conditions can significantly enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions
5-Benzylidene-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylidene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include benzyl derivatives, ketones, carboxylic acids, and substituted pyrrolones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5-Benzylidene-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Benzylidene-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones: These compounds share a similar pyrrolone core but have different substituents at the 3 and 5 positions.
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: This compound has an ethyl group at the 3 position and a methyl group at the 4 position, making it structurally similar but with different substituents.
Uniqueness
5-Benzylidene-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylidene group at the 5 position and methyl groups at the 3 and 4 positions make it a versatile compound for various applications in research and industry .
特性
CAS番号 |
85870-73-1 |
|---|---|
分子式 |
C13H13NO |
分子量 |
199.25 g/mol |
IUPAC名 |
5-benzylidene-3,4-dimethylpyrrol-2-one |
InChI |
InChI=1S/C13H13NO/c1-9-10(2)13(15)14-12(9)8-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15) |
InChIキー |
RAEQAHXKJXECLS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC1=CC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)






silane](/img/structure/B14429194.png)
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)


